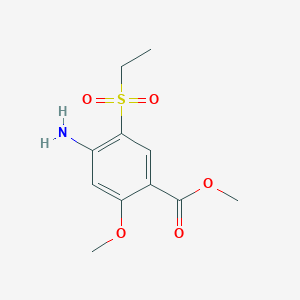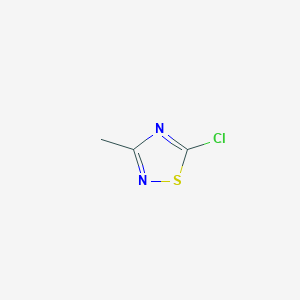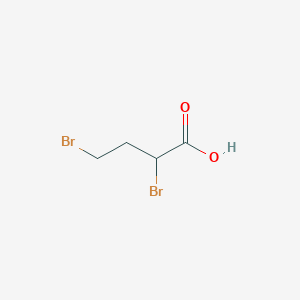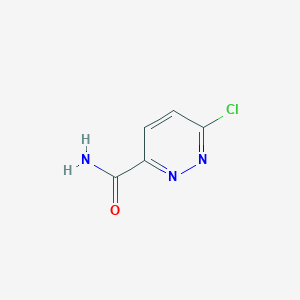
6-Chloropyridazine-3-carboxamide
Descripción general
Descripción
6-Chloropyridazine-3-carboxamide is a chemical compound with the CAS Number: 66346-83-6 . It has a molecular weight of 157.56 and its IUPAC name is 6-chloro-3-pyridazinecarboxamide .
Molecular Structure Analysis
The InChI code for 6-Chloropyridazine-3-carboxamide is 1S/C5H4ClN3O/c6-4-2-1-3 (5 (7)10)8-9-4/h1-2H, (H2,7,10) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Chloropyridazine-3-carboxamide is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 6-Chloropyridazine-3-carboxamide is used in chemical synthesis. Morishita et al. (1994) synthesized 3-Chloropyridazine-6-carboxylic acid hydrazide, a related compound, through hydrozinolysis, highlighting the compound's role in selective hydrazinolysis of pyridazines (Morishita, Kobayashi, Yamada, & Yajima, 1994).
Medicinal Chemistry and Drug Development
- In the field of medicinal chemistry, 6-Chloropyridazine-3-carboxamide derivatives have been explored for their potential as inhibitors. Dolle et al. (1997) described 3-chloro-4-carboxamido-6-arylpyridazines as a novel class of interleukin-1β converting enzyme (ICE) inhibitors (Dolle et al., 1997).
- Heinisch et al. (1996) synthesized a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones from a related compound, 3,6-dichloropyridazine-4-carboxylic acid chloride, demonstrating its use in creating compounds structurally related to antiretrovirals like nevirapine (Heinisch et al., 1996).
Biological Studies and Applications
- Konno et al. (1992) explored derivatives of 6-alkylaminopyridazine-3-carboxylic acid for dopamine beta-hydroxylase inhibitory activity, indicating its relevance in biochemical studies (Konno, Sagi, Wada, Shiga, & Yamanaka, 1992).
- El-Dean et al. (2008) prepared 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide, a compound starting from a similar pyridazine, and used it to synthesize novel compounds with potential biological activities (El-Dean, Radwan, & Elosealy, 2008).
Industrial and Material Science Applications
- Khalifa et al. (2015) synthesized novel heterocyclic compounds, including derivatives of pyridazine, for potential use as disperse dyes in dyeing polyester fibers. These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
- Olasunkanmi et al. (2018) investigated the use of 6-substituted 3-chloropyridazine derivatives for protecting mild steel against corrosion, demonstrating the compound's application in material science and corrosion inhibition (Olasunkanmi, Mashuga, & Ebenso, 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
6-chloropyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCKZYHQHAZHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503178 | |
| Record name | 6-Chloropyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridazine-3-carboxamide | |
CAS RN |
66346-83-6 | |
| Record name | 6-Chloropyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



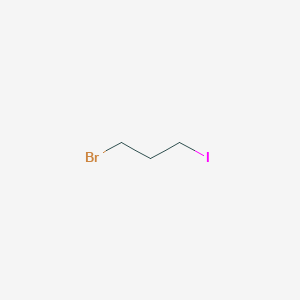

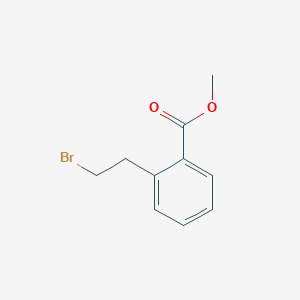
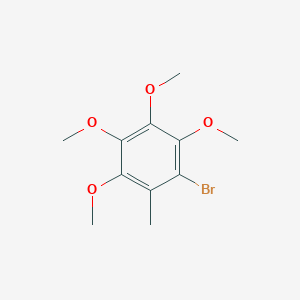
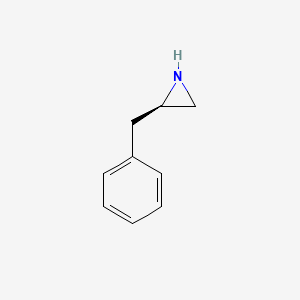
![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)


